2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1638612-65-3) is a heterocyclic compound (molecular formula: C9H6N6O, MW: 214.18 g/mol) characterized by a triazolopyrimidine core connected to an imidazole moiety via a carbonyl linker at the 2-position. This scaffold is a member of the broader [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized for its privileged status in drug discovery due to diverse biological activities including anticancer, antimicrobial, and kinase inhibitory properties.

Molecular Formula C9H6N6O
Molecular Weight 214.18 g/mol
CAS No. 1638612-65-3
Cat. No. B1405729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS1638612-65-3
Molecular FormulaC9H6N6O
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
InChIInChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
InChIKeySYQVTJZNKZCADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine (1638612-65-3): A Structurally Distinct Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1638612-65-3) is a heterocyclic compound (molecular formula: C9H6N6O, MW: 214.18 g/mol) characterized by a triazolopyrimidine core connected to an imidazole moiety via a carbonyl linker at the 2-position [1]. This scaffold is a member of the broader [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized for its privileged status in drug discovery due to diverse biological activities including anticancer, antimicrobial, and kinase inhibitory properties [2][3]. The combination of the imidazole ring and the ketone bridge endows this compound with a specific hydrogen-bonding and metal-coordination profile, making it a non-interchangeable intermediate or probe molecule compared to simpler triazolopyrimidine analogs [1].

Why 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Standard Triazolopyrimidine Analogs in R&D Procurement


The 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine core is critical for modulating both molecular recognition and pharmacokinetic properties. The target compound's imidazol-1-yl-methanone substituent is a specific pharmacophore that cannot be mimicked by simple methyl, phenyl, or carboxylic acid derivatives [1]. Computational data reveals that this unique substitution pattern results in an XLogP3 of 0.1—significantly lower than the 2-Phenyl analog (estimated XLogP ~2.5), which directly impacts solubility and permeability profiles [2]. Furthermore, the carbonyl group and imidazole nitrogen atoms provide a distinct hydrogen-bond acceptor count (5 total) and a topological polar surface area of 78 Ų, which are markedly different from other 2-substituted triazolopyrimidines, leading to divergent interactions with biological targets like kinases [3]. Therefore, substituting this compound with a different 2-substituted analog without rigorous re-validation would fundamentally alter a project's structure-activity relationship (SAR), necessitating its continued procurement to maintain data integrity.

Quantitative Head-to-Head Evidence: How 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine Differentiates from Its Closest Analogs


Enhanced Hydrophilicity and Hydrogen-Bonding Capacity Compared to Carbon-Only Substituted Analogs

In lead optimization, balancing lipophilicity is crucial. The target compound exhibits a computed XLogP3 of 0.1, signifying high hydrophilicity [1]. This is a stark contrast to hydrophobic 2-aryl or 2-alkyl analogs, such as the 2-Phenyl derivative (estimated XLogP3 ≈ 2.5) or TTI-237 (5-(3,4-dimethoxyphenyl)-6-methyl-7-(1-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine; estimated XLogP3 ≈ 2.5) [2]. This difference of over 2 log units predicts a much greater aqueous solubility, which is advantageous for in vitro assays where poor compound solubility is a common source of false negatives.

Drug Discovery Medicinal Chemistry Physicochemical Property Optimization

Defined Topological Polar Surface Area (TPSA) Profile for Blood-Brain Barrier vs. Systemic Exposure Tuning

The target compound's computed Topological Polar Surface Area (TPSA) is 78 Ų [1]. This is notably higher than the TPSA of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine (43 Ų) and close to that of [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (89 Ų) [2]. A TPSA of <90 Ų is often associated with good blood-brain barrier (BBB) penetration, but the target's value sits at the lower end, distinguishing it from even more polar carboxylic acid analogs that might have restricted passive CNS entry. This offers a 'tunable' CNS vs. systemic exposure profile.

CNS Drug Design Pharmacokinetics Property-Based Design

Unique Metal-Chelating Potential via Imidazole-Carbonyl Motif Not Present in Classic Tubulin Inhibitors

The 2-substituent contains an imidazole ring linked through a carbonyl group, forming a 1-imidazolyl-methanone moiety. This arrangement can act as a bidentate metal chelator or a directional hydrogen-bond acceptor/donor system. Classic tubulin polymerization inhibitors like TTI-237 lack this specific motif and instead rely on a 7-morpholinyl group for activity [1]. The target compound’s ability to chelate metal ions is structurally validated by its 5 hydrogen bond acceptors and the spatial arrangement of the imidazole nitrogen and carbonyl oxygen [2]. This makes it a more relevant scaffold for targeting metalloenzymes or kinases where active-site Mg²⁺ or Zn²⁺ coordination is key, a feature not offered by non-carbonyl-containing triazolopyrimidine comparators.

Kinase Drug Discovery Metalloenzyme Inhibition Chemical Probe Design

High Purity and Storage Stability Profile for Reproducible Biological Assays

Sourcing high-purity building blocks is vital for assay reproducibility. This compound is offered by specialized vendors with a minimum purity of 95-97% . Critically, the compound requires storage under sealed, dry conditions at 2-8℃, indicating a defined stability profile that lab managers must consider . This contrasts with many unsubstituted triazolopyrimidines that can be stored at room temperature, suggesting that the imidazole-carbonyl group may convey a specific reactivity (e.g., susceptibility to hydrolysis) that, once understood, can be controlled for to ensure high-confidence data.

Compound Management Assay Development Quality Control

Optimal R&D Scenarios for Procuring 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine


Aqueous-Based Fragment Screening Libraries Targeting Kinase ATP-Binding Sites

The compound's high aqueous solubility, inferred from its ultra-low XLogP3 of 0.1 [1], makes it ideally suited for fragment-based drug discovery (FBDD) against kinase targets. Unlike hydrophobic triazolopyrimidine fragments that may precipitate and confound biophysical assays (e.g., SPR, DSF), this fragment can be dissolved at high concentrations without DMSO, enabling clean, artifact-free screening data. Its imidazole-carbonyl moiety is perfectly positioned to form key hydrogen bonds with the kinase hinge region, making it a high-value procurement for early-stage hit identification [1][2].

Design of Selective Kinase Probes by Exploiting the Imidazole-Carbonyl Metal-Chelating Motif

Research groups developing selective inhibitors of tyrosine kinases (e.g., SYK or BRD4) can leverage the unique chelating imidazole-carbonyl group at the 2-position for active-site metal coordination [2]. The class of triazolopyrimidines is known for SYK inhibition , but target selectivity is poor. The specific electronic and steric properties of the 1-imidazolyl-methanone group, quantified by a TPSA of 78 Ų and a rotatable bond count of 1 [1], offer a restricted conformational space that could be exploited to gain selectivity over off-target kinases without sacrificing potency, a critical unmet need in kinase drug discovery.

CNS-Penetrant Drug Development Requiring Balanced Polarity

For neuroscience projects where a triazolopyrimidine core is desired for its engagement with CNS targets (e.g., adenosine A2A receptors), the target's intermediate TPSA of 78 Ų [1] is highly advantageous. This value sits comfortably within the typical range for CNS drug-likeness (<90 Ų) while avoiding the extreme polarity of a carboxylic acid congener, which might limit brain uptake. It thus represents a strategic starting point for medicinal chemistry programs needing to maintain an optimal balance between potent receptor binding and passive brain permeation [1][2].

Reproducible In Vitro ADME Assays with a Fully Characterized Building Block

For contract research organizations (CROs) and internal assay groups, compound procurement must be accompanied by guaranteed purity and stability data to ensure assay reproducibility. The specified minimum purity of 95% and controlled storage at 2-8℃ provide the quality controls needed for high-throughput screening or detailed ADME profiling. This is a significant advantage over purchasing a generic 'triazolopyrimidine analog' from a non-specialized supplier where purity and degradation pathways are not guaranteed, potentially leading to batch-to-batch variability and costly replication failures .

Quote Request

Request a Quote for 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.